molecular formula C14H17NO4 B554356 (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid CAS No. 28697-09-8

(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid

Cat. No. B554356
CAS RN: 28697-09-8
M. Wt: 263,3 g/mole
InChI Key: ZSAIHAKADPJIGN-GFCCVEGCSA-N
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Description

“®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid” is a compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 . It is a colorless oil and is used in organic synthesis .


Synthesis Analysis

Piperidines, which include “®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid”, are among the most important synthetic fragments for designing drugs . An enzymatic system for the synthesis of L-pipecolic acid from L-lysine by commercial L-lysine α-oxidase from Trichoderma viride and an extract of recombinant Escherichia coli cells coexpressing Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida and glucose dehydrogenase from Bacillus subtilis has been described .


Molecular Structure Analysis

The molecular structure of “®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid” is represented by the formula C14H17NO4 .


Physical And Chemical Properties Analysis

“®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid” is a colorless oil . It has a molecular weight of 263.29 .

Scientific Research Applications

Structural and Spectroscopic Studies

  • Diastereomeric Complexes : A study focused on the structural and spectroscopic analysis of diastereomeric complexes involving compounds related to (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid. The research involved single-crystal X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations, offering insights into the properties and behaviors of such complexes (Bartoszak-Adamska et al., 2011).

  • Nipecotic Acid Complex Studies : Another study examined the structures of complexes formed by protonated (R) and (S)-nipecotic acids (closely related to (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid) with squaric acid. This work provides insights into the structural characteristics of these complexes using X-ray analysis and NMR spectroscopy (Bartoszak-Adamska et al., 2014).

Synthetic Routes and Chemical Transformation

  • Synthesis of Related Compounds : Research was conducted on the synthesis of enantiomerically pure forms of compounds structurally similar to (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid, which is valuable for understanding the synthetic pathways that can be used for related compounds (Etayo et al., 2008).

  • Asymmetric Synthesis of D-Lysine Analogue : This study describes the asymmetric synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton, demonstrating the versatility of (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid in the synthesis of complex organic structures (Etayo et al., 2008).

Analytical and Spectroscopic Approaches

  • Chiral Separation and Thermodynamic Investigation : A study developed a chiral high-performance liquid chromatography method for the separation of compounds related to (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid, an approach crucial for purifying and characterizing such compounds (Rane et al., 2021).

Computational and Theoretical Studies

  • Ab Initio Studies of Carboxylic Acids : A computational study was conducted on simple carboxylic acids, which are structurally related to (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid, providing theoretical insights into their properties and behaviors (Nagy et al., 2010).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

Piperidines, including “®-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

(2R)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAIHAKADPJIGN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350884
Record name (2R)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid

CAS RN

28697-09-8
Record name (2R)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-(+)-1-(Cbz)-2-piperidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid
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Citations

For This Compound
2
Citations
LB Khairnar - 2012 - dspace.ncl.res.in
Functionalized piperidines especially polyhydroxylated ones represent one of the most ubiquitous skeleton found in varied natural and non-natural compounds and have demonstrated …
Number of citations: 0 dspace.ncl.res.in
SP Chavan, LB Khairnar, PN Chavan… - Tetrahedron: Asymmetry, 2014 - Elsevier
A convenient and practical total synthesis of (R)- and (S)-pipecolic acid has been achieved by utilizing chiral cis-aziridine-2-carboxylate as the common synthetic precursor. The …
Number of citations: 11 www.sciencedirect.com

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